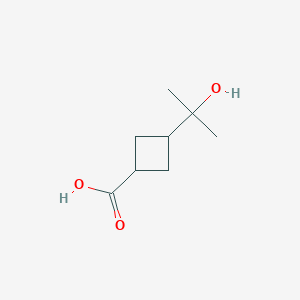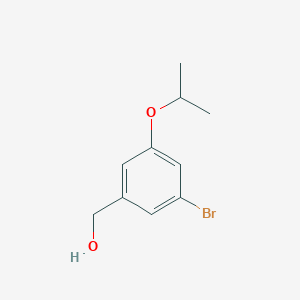
trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 . The IUPAC name for this compound is (1r,3r)-3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid” can be represented by the SMILES notation: CC©(O)[C@H]1CC@HO)C1 . This notation provides a way to represent the structure using ASCII strings.Wissenschaftliche Forschungsanwendungen
Organic Synthesis Building Block
trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid: is a valuable building block in organic synthesis. Its unique structure can be utilized to introduce cyclobutane motifs into more complex molecules, which are often found in natural products and pharmaceuticals . The presence of both a carboxylic acid and a secondary alcohol group allows for diverse derivatization possibilities.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2,11)6-3-5(4-6)7(9)10/h5-6,11H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEGZBJHMBTOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC(C1)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309504.png)
![7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309507.png)
![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309512.png)
![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309529.png)
![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309539.png)
![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309543.png)

![tert-butyl N-[4-(2,5-difluorophenyl)-4-oxo-butyl]carbamate](/img/structure/B6309564.png)



![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)

![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)